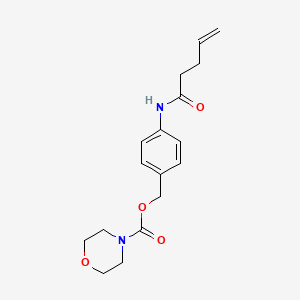
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRD-7929, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of compounds known as piperidinecarboxamides, which have been shown to have various biological activities.
Wirkmechanismus
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide works by binding to the bromodomain of BRD9, which prevents the protein from interacting with its target genes. This leads to a decrease in the expression of genes that are regulated by BRD9.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is a potent and selective inhibitor of BRD9, with minimal activity against other bromodomain-containing proteins. Inhibition of BRD9 by 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to lead to a decrease in the expression of genes that are regulated by BRD9, including genes involved in cell proliferation and survival. This suggests that 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide may have potential as a therapeutic agent in cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its selectivity for BRD9, which allows for the specific inhibition of this protein without affecting other bromodomain-containing proteins. However, a limitation of using 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD9, which may have greater therapeutic potential. Additionally, further studies are needed to investigate the effects of 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide in different disease models and to determine its potential as a therapeutic agent in these contexts. Finally, the development of more efficient synthesis methods for 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide may facilitate its use in scientific research.
Synthesemethoden
The synthesis of 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been described in a scientific publication by researchers at the Broad Institute of MIT and Harvard. The synthesis involves the reaction of 5-bromo-2-methoxybenzylamine with diethylamine and 3-piperidinecarboxylic acid in the presence of a coupling reagent. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been studied for its potential use as a tool compound in scientific research. Specifically, it has been investigated as a selective inhibitor of the protein bromodomain-containing protein 9 (BRD9), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 has been shown to play a role in the regulation of gene expression, and its inhibition has been proposed as a potential therapeutic strategy in cancer and other diseases.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-4-21(5-2)18(22)14-7-6-10-20(12-14)13-15-11-16(19)8-9-17(15)23-3/h8-9,11,14H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLWLDKDLDJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269347 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)

![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)

![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)
